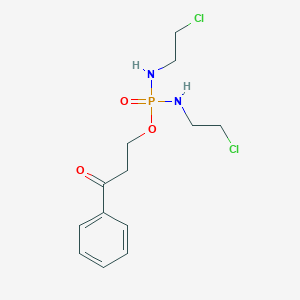
Phenylketoisophosphamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylketoisophosphamide (PKIP) is a chemical compound that has been used for scientific research in various fields such as cancer, neuroscience, and immunology. PKIP is a synthetic derivative of the naturally occurring compound, phenylalanine, and has been synthesized using various methods.
作用機序
The mechanism of action of Phenylketoisophosphamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Phenylketoisophosphamide has been shown to inhibit the activity of glutamate receptors, which are involved in synaptic plasticity. Phenylketoisophosphamide has also been shown to inhibit the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Phenylketoisophosphamide has been shown to have various biochemical and physiological effects. Phenylketoisophosphamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Phenylketoisophosphamide has also been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). Additionally, Phenylketoisophosphamide has been shown to modulate the activity of glutamate receptors, which are involved in synaptic plasticity.
実験室実験の利点と制限
Phenylketoisophosphamide has several advantages for lab experiments. Phenylketoisophosphamide is a synthetic compound, which means that it is readily available and can be easily synthesized. Additionally, Phenylketoisophosphamide has been extensively studied, which means that there is a wealth of information available on its properties and applications. However, Phenylketoisophosphamide also has some limitations for lab experiments. Phenylketoisophosphamide is a relatively new compound, which means that there is still much to be learned about its properties and applications. Additionally, Phenylketoisophosphamide can be toxic at high concentrations, which means that care must be taken when handling and using the compound.
将来の方向性
There are several future directions for Phenylketoisophosphamide research. One direction is to study the potential of Phenylketoisophosphamide as a therapeutic agent for cancer. Another direction is to study the role of Phenylketoisophosphamide in synaptic plasticity and its potential as a treatment for neurological disorders. Additionally, Phenylketoisophosphamide could be studied further in immunology research to understand its role in immune response.
Conclusion:
In conclusion, Phenylketoisophosphamide is a synthetic derivative of phenylalanine that has been widely used in scientific research. Phenylketoisophosphamide has diverse applications in cancer, neuroscience, and immunology research. Phenylketoisophosphamide has been shown to inhibit the growth of cancer cells, modulate the activity of glutamate receptors, and inhibit angiogenesis. Phenylketoisophosphamide has several advantages for lab experiments, but also has some limitations. There are several future directions for Phenylketoisophosphamide research, including its potential as a therapeutic agent for cancer and its role in synaptic plasticity and immune response.
合成法
Phenylketoisophosphamide can be synthesized using various methods, but the most common method involves the reaction of phenylalanine with phosphorus oxychloride (POCl3) and triethylamine (TEA). The reaction produces Phenylketoisophosphamide as a white solid that can be purified using recrystallization.
科学的研究の応用
Phenylketoisophosphamide has been widely used in scientific research due to its diverse applications. One of the major applications of Phenylketoisophosphamide is in cancer research. Phenylketoisophosphamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Phenylketoisophosphamide has also been used in neuroscience research to study the role of glutamate receptors in synaptic plasticity. Additionally, Phenylketoisophosphamide has been used in immunology research to study the role of T-cells in immune response.
特性
CAS番号 |
100993-69-9 |
|---|---|
製品名 |
Phenylketoisophosphamide |
分子式 |
C13H19Cl2N2O3P |
分子量 |
353.18 g/mol |
IUPAC名 |
3-bis(2-chloroethylamino)phosphoryloxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19Cl2N2O3P/c14-7-9-16-21(19,17-10-8-15)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,17,19) |
InChIキー |
WPCURHQONDQDRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(NCCCl)NCCCl |
その他のCAS番号 |
100993-69-9 |
同義語 |
phenylketoisophosphamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



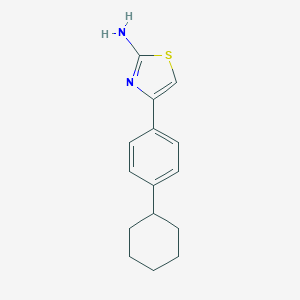
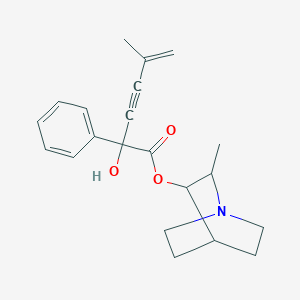
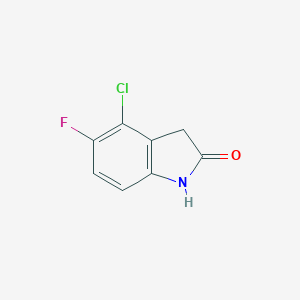
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
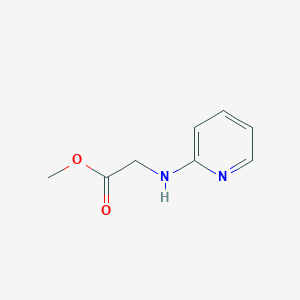
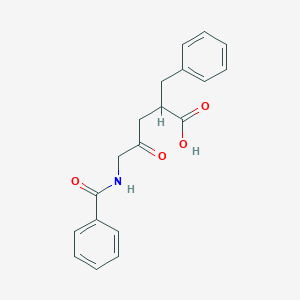
![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
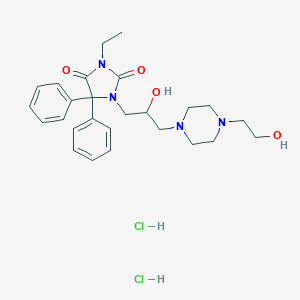
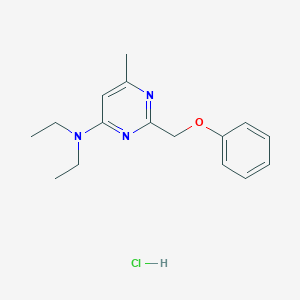
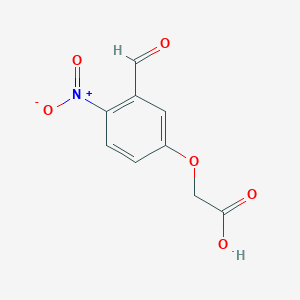
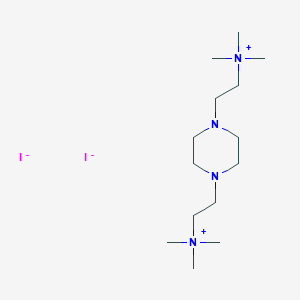
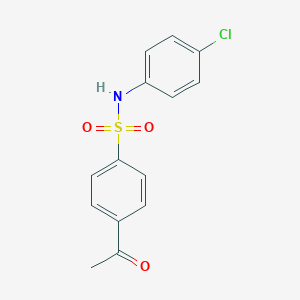
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)